molecular formula C17H16N2O3 B4890369 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B4890369
M. Wt: 296.32 g/mol
InChI Key: OVLDTOPYSHZVJN-UHFFFAOYSA-N
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Description

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-2-methoxyphenol and 3-methylaniline as the primary starting materials.

    Formation of Intermediate: The 4-cyano-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-cyano-2-methoxyphenoxy)acetyl chloride.

    Final Product Formation: The intermediate 2-(4-cyano-2-methoxyphenoxy)acetyl chloride is then reacted with 3-methylaniline in the presence of a base such as pyridine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxy-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: Formation of 2-(4-aminomethoxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyano-2-methoxyphenoxy)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

    2-(4-cyano-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Has the methyl group in a different position on the phenyl ring.

    2-(4-cyano-2-methoxyphenoxy)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the cyano, methoxy, and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-3-5-14(8-12)19-17(20)11-22-15-7-6-13(10-18)9-16(15)21-2/h3-9H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDTOPYSHZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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